Sodium;4-(trifluoromethoxy)benzenesulfinic acid
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Overview
Description
4-(Trifluoromethoxy)benzenesulfinic acid sodium salt is a chemical compound with the molecular formula C7H4F3NaO3S and a molecular weight of 248.15 g/mol . It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)benzenesulfinic acid sodium salt typically involves the reaction of 4-(Trifluoromethoxy)benzenesulfonyl chloride with sodium sulfite under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product. The final product is often subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(Trifluoromethoxy)benzenesulfonic acid.
Reduction: It can be reduced to form 4-(Trifluoromethoxy)benzene.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
Oxidation: 4-(Trifluoromethoxy)benzenesulfonic acid.
Reduction: 4-(Trifluoromethoxy)benzene.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
4-(Trifluoromethoxy)benzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzenesulfinic acid sodium salt involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The sulfinic acid group can participate in redox reactions, making the compound a versatile reagent in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)benzenesulfonic acid
- 4-(Trifluoromethoxy)benzene
- 4-(Trifluoromethyl)benzenesulfinic acid sodium salt
Uniqueness
4-(Trifluoromethoxy)benzenesulfinic acid sodium salt is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis and a versatile compound in various scientific applications .
Properties
Molecular Formula |
C7H5F3NaO3S+ |
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Molecular Weight |
249.16 g/mol |
IUPAC Name |
sodium;4-(trifluoromethoxy)benzenesulfinic acid |
InChI |
InChI=1S/C7H5F3O3S.Na/c8-7(9,10)13-5-1-3-6(4-2-5)14(11)12;/h1-4H,(H,11,12);/q;+1 |
InChI Key |
JJLZHSLAFQPNON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)O.[Na+] |
Origin of Product |
United States |
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